molecular formula C15H14N2OS B10973594 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylacetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylacetamide

Cat. No.: B10973594
M. Wt: 270.4 g/mol
InChI Key: YYXCGMSSMYLPKS-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide is a chemical compound with the molecular formula C14H12N2OS It is known for its unique structure, which includes a thienyl ring substituted with cyano and dimethyl groups, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide typically involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or alcohols.

Scientific Research Applications

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The thienyl and phenylacetamide moieties contribute to the compound’s overall stability and ability to interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Uniqueness

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenylacetamide is unique due to its combination of a thienyl ring with cyano and dimethyl substitutions and a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylacetamide

InChI

InChI=1S/C15H14N2OS/c1-10-11(2)19-15(13(10)9-16)17-14(18)8-12-6-4-3-5-7-12/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

YYXCGMSSMYLPKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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